molecular formula C21H25Cl2N3O3S2 B2641270 N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride CAS No. 1215605-15-4

N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride

Cat. No. B2641270
CAS RN: 1215605-15-4
M. Wt: 502.47
InChI Key: IFHUDVNLDARGHT-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H25Cl2N3O3S2 and its molecular weight is 502.47. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Molecular Docking Studies

  • N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride and related sulfonamide derivatives have been investigated for their potential as COVID-19 drugs using computational calculations and molecular docking studies. These compounds exhibit antimalarial activity and have been characterized for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating potential applications in drug development (Fahim & Ismael, 2021).

Cytotoxic and Antitumor Activity

  • The compound has been included in studies examining the cytotoxic activity of novel sulfonamide derivatives. These studies have shown promising results against breast and colon cancer cell lines, indicating potential applications in cancer therapy (Ghorab et al., 2015).

Pharmacological and Therapeutic Potential

  • Research has also focused on the pharmacological and therapeutic potential of these compounds. For instance, studies on N-substituted imidazolylbenzamides or benzene-sulfonamides have revealed potent class III electrophysiological activity, indicating potential use in cardiac therapies (Morgan et al., 1990).

Anticonvulsant Properties

  • Compounds containing a sulfonamide thiazole moiety, similar to N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride, have shown anticonvulsant activity. These findings open up avenues for the development of new treatments for epilepsy and related disorders (Farag et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Additionally, these compounds have been studied for their photochemical and thermochemical properties, potentially applicable in dye-sensitized solar cells (DSSCs). Molecular docking studies have also been conducted to understand the binding interactions of these compounds with proteins like Cyclooxygenase 1 (COX1), suggesting a wide range of applications in material science and biochemistry (Mary et al., 2020).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonyl-N-[2-(diethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-3-24(4-2)13-14-25(21-23-18-7-5-6-8-19(18)29-21)20(26)15-30(27,28)17-11-9-16(22)10-12-17;/h5-12H,3-4,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHUDVNLDARGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride

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